molecular formula C17H20N4O2 B2387217 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1326393-13-8

2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2387217
CAS No.: 1326393-13-8
M. Wt: 312.373
InChI Key: PMDYEZDMNBGLJR-UHFFFAOYSA-N
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Description

“2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine ring and the pyridazinone core in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone intermediate.

    Methylation and Tolyl Group Addition:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one” may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazinone moieties can interact with various enzymes or receptors, modulating their activity. The molecular targets might include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
  • 2-methyl-6-(4-(p-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
  • 2-methyl-6-(4-(o-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

The unique combination of the m-tolyl group and the piperazine ring in “2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one” might confer distinct pharmacological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-methyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYEZDMNBGLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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